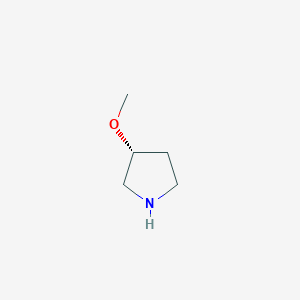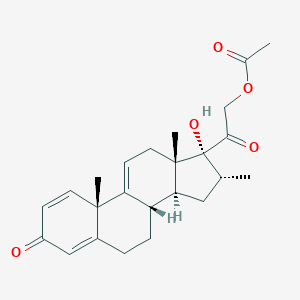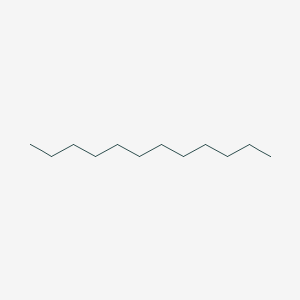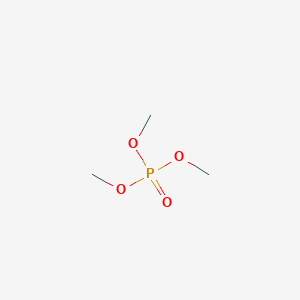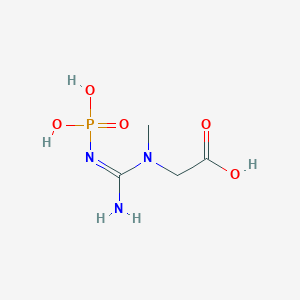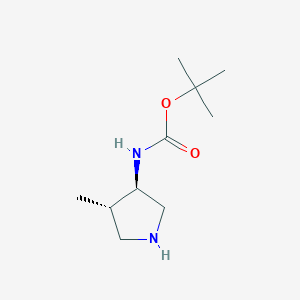
(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
説明
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves innovative strategies for constructing the pyrrolidine ring and functionalizing it. A notable method involves a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which achieves high yields and enantiomeric excesses, indicating a versatile approach for synthesizing similar compounds (Chung et al., 2005).
Molecular Structure Analysis
Studies on compounds with similar structural frameworks, like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, reveal intricate details about their molecular conformation, highlighting the significance of stereochemistry in dictating molecular structure and interactions (Weber et al., 1995).
Chemical Reactions and Properties
Research into the chemical behavior of similar compounds underlines the role of pyrrolidine derivatives in facilitating a range of chemical transformations. For instance, the addition of tert-butyl magnesium reagents to pyridine derivatives demonstrates the potential for regioselective modifications, providing a pathway to variously substituted pyridine derivatives (Rappenglück et al., 2017).
Physical Properties Analysis
The crystallization and physical properties of related compounds, such as 3-[2,6-bis(diethylcarbamoyl)pyridin-4-yl]-N-(tert-butoxycarbonyl)alanine methyl ester, have been studied to understand their growth direction, molecular packing, and hydrogen bonding patterns, which are crucial for their physical stability and reactivity (Muller et al., 2003).
Chemical Properties Analysis
The reactivity of pyrrolidine derivatives with singlet oxygen showcases their utility in synthesizing complex structures, such as 5-substituted pyrroles, indicating the chemical versatility of the pyrrolidine ring in facilitating diverse organic reactions (Wasserman et al., 2004).
科学的研究の応用
Chemical Synthesis and Modification
- Xylan Derivatives : Chemical modification of xylan to produce biopolymer ethers and esters showcases the potential application of related carbamic acid esters. Xylan esters, synthesized under specific conditions, demonstrate properties that can be tailored for drug delivery applications, paper strength additives, and antimicrobial agents (Petzold-Welcke et al., 2014).
- Cinnamic Acid Derivatives : Research on cinnamic acid derivatives, including esters, emphasizes their significance in medicinal chemistry for anticancer research. This highlights the broader scope of carbamic acid esters in developing therapeutic agents (De et al., 2011).
Environmental Applications and Concerns
- MTBE and ETBE Biodegradation : Studies on the biodegradation of ether oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) in soil and groundwater explore the environmental fate of similar compounds. These studies offer insights into the biodegradation pathways and the potential for environmental remediation of related esters (Thornton et al., 2020).
Analytical and Environmental Chemistry
- Fatty Acid Esters : The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) in food categories emphasizes the analytical challenges and health concerns associated with esters in general, highlighting the need for efficient detection and assessment methods (Gao et al., 2019).
特性
IUPAC Name |
tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | |
CAS RN |
107610-73-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

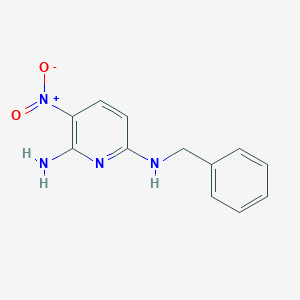
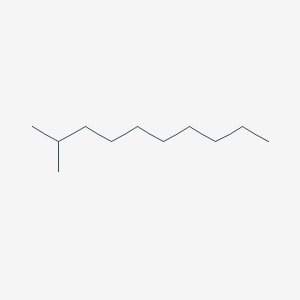
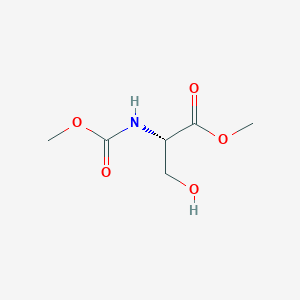
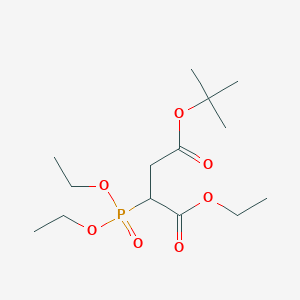
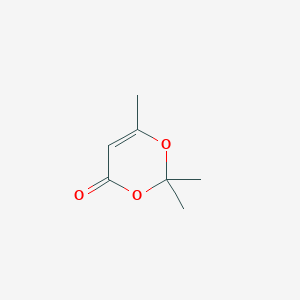
![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42173.png)
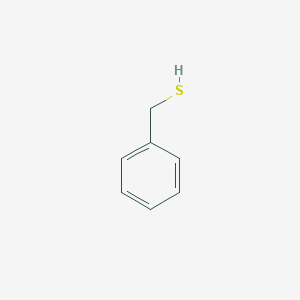

![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)
